molecular formula C9H17F6NO3S B1304630 2,2,2-Trifluoroethyl triethylammonium triflate CAS No. 380230-73-9

2,2,2-Trifluoroethyl triethylammonium triflate

Cat. No. B1304630
M. Wt: 333.29 g/mol
InChI Key: VDBVQAPVHZQGQS-UHFFFAOYSA-M
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Description

2,2,2-Trifluoroethyl triethylammonium triflate (TTEAT) is a chemical compound that belongs to the class of ionic liquids . It is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .


Synthesis Analysis

TTEAT can be synthesized from triphenylphosphane and 2,2,2-trifluoroethyl triflate . It is also used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .


Molecular Structure Analysis

The molecular formula of TTEAT is C9H17F6NO3S . Its molecular weight is 333.29 g/mol . The IUPAC name is triethyl (2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate .


Chemical Reactions Analysis

TTEAT is used in the trifluoroethylation of indoles via C–H functionalization . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .


Physical And Chemical Properties Analysis

TTEAT has a molecular weight of 333.29 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 4 . The exact mass is 333.08333355 g/mol . The topological polar surface area is 65.6 Ų . It has a heavy atom count of 20 .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The compound has been utilized in the generation of trifluoromethylcarbene , which is applied in the Fe-catalyzed cyclopropanation of olefins. This process results in the formation of trifluoromethylated cyclopropanes with high yields, demonstrating its role in facilitating unique synthetic transformations (Duan et al., 2016).
  • Palladium-catalyzed trifluoroethylation of organoboronic acids and esters highlights its potential in introducing fluorinated moieties into organic molecules, a strategy widely used in drug design due to the profound changes fluorinated groups can bring to the biological activities of molecules (Zhao & Hu, 2012).

Material Science and Organic Chemistry

  • Alpha-trifluoromethylated carbanion synthons are explored for their applications in materials science, agrochemistry, and the pharmaceutical industry, underlining the importance of fluorinated compounds in enhancing properties suitable for diverse applications (Uneyama, Katagiri, & Amii, 2008).
  • The metal-free trifluoroethylation of indoles showcases a novel approach to introducing trifluoroethyl groups into organic molecules, beneficial for synthesizing compounds with enhanced properties (Tolnai et al., 2015).

Advanced Polymer Research

  • The (co)polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid is reported for its significance in High-Tech applications. These copolymers and terpolymers, due to their low toxicity and versatile applications, have drawn considerable interest, illustrating the role of fluorinated compounds in developing advanced materials (Patil & Améduri, 2013).

Safety And Hazards

TTEAT is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

As a powerful trifluoroethylating agent, TTEAT has potential applications in the synthesis of fluorinated amino acids and other organic compounds . Its use in the trifluoroethylation of indoles via C–H functionalization suggests potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

triethyl(2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F3N.CHF3O3S/c1-4-12(5-2,6-3)7-8(9,10)11;2-1(3,4)8(5,6)7/h4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBVQAPVHZQGQS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F6NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380392
Record name N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl triethylammonium triflate

CAS RN

380230-73-9
Record name N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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